Rubiflavin

Description

Properties

CAS No. |

11016-71-0 |

|---|---|

Molecular Formula |

C41H50N2O10 |

Molecular Weight |

730.8 g/mol |

IUPAC Name |

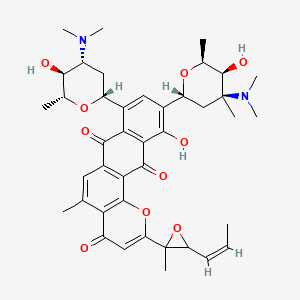

10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C41H50N2O10/c1-11-12-28-41(6,53-28)29-16-25(44)30-18(2)13-23-32(38(30)52-29)37(48)33-31(36(23)47)21(26-15-24(42(7)8)34(45)19(3)50-26)14-22(35(33)46)27-17-40(5,43(9)10)39(49)20(4)51-27/h11-14,16,19-20,24,26-28,34,39,45-46,49H,15,17H2,1-10H3/b12-11-/t19-,20+,24-,26-,27-,28?,34-,39-,40+,41?/m1/s1 |

InChI Key |

MWOCAJJNPFWEJP-QZPTXFEZSA-N |

SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O |

Isomeric SMILES |

C/C=C\C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)N(C)C)[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N(C)C)O |

Canonical SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rubiflavin; B 17476; B-17476; B17476; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Flavins: A Comprehensive Technical Guide

An In-depth Exploration of the Biochemical Roles of Riboflavin and its Coenzymatic Derivatives, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

Introduction

This technical guide provides a detailed examination of the mechanism of action of flavins, a class of essential biomolecules derived from Riboflavin (Vitamin B2). Initially, this investigation was prompted by an inquiry into "Rubiflavin." It is crucial to clarify that this compound is a distinct entity, an antitumor antibiotic belonging to the pluramycin family.[1] The mechanism of action for pluramycins, such as the related compound hedamycin, involves DNA intercalation and alkylation, leading to cytotoxic effects.[2][3][4] Specifically, hedamycin has been shown to intercalate into the DNA helix and alkylate guanine residues in a sequence-specific manner.[2]

However, the publicly available scientific literature on the specific molecular mechanism of this compound is limited. In contrast, the mechanism of action of Riboflavin and its derivatives is extensively documented and of profound importance in cellular metabolism, making it a subject of significant interest to researchers, scientists, and drug development professionals. Therefore, this guide will focus on the in-depth mechanism of Riboflavin and its coenzymatic forms, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).

Riboflavin is a water-soluble vitamin that serves as the precursor for FMN and FAD, which are essential cofactors for a wide variety of redox enzymes known as flavoproteins.[5][6] These flavoenzymes are critical for numerous metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other key vitamins.[5] This guide will delve into the biosynthesis of FMN and FAD, their roles in key enzymatic reactions, the kinetics of their transport, and the experimental methodologies used to study their function.

From Riboflavin to Bioactive Coenzymes: The Biosynthetic Pathway

The biological activity of Riboflavin is contingent upon its conversion into FMN and FAD. This process occurs intracellularly through a two-step enzymatic cascade.

First, Riboflavin is phosphorylated by the enzyme Riboflavin Kinase (Flavokinase) in an ATP-dependent reaction to yield Flavin Mononucleotide (FMN).[7][8] Subsequently, FMN is adenylylated by FAD Synthetase (FMN Adenylyltransferase) , another ATP-dependent reaction, to form Flavin Adenine Dinucleotide (FAD).[7][8] The majority of flavins in tissues exist in the form of FAD.[9]

Biosynthesis of FMN and FAD from Riboflavin.

Core Mechanism of Action: The Role of Flavins in Redox Reactions

The primary mechanism of action of FMN and FAD lies in their ability to participate in oxidation-reduction (redox) reactions by accepting and donating electrons. The isoalloxazine ring system of the flavin molecule can exist in three different redox states: the fully oxidized quinone, the one-electron reduced semiquinone radical, and the two-electron reduced hydroquinone. This versatility allows flavoenzymes to participate in a wide range of biochemical transformations.

Key Flavoenzymes and Their Mechanisms

1. Glutathione Reductase (GR): An FAD-Dependent Antioxidant Enzyme

Glutathione Reductase is a crucial enzyme in the antioxidant defense system, responsible for regenerating the reduced form of glutathione (GSH) from its oxidized form (GSSG). This reaction is essential for maintaining a reducing environment within the cell and protecting against oxidative damage. The catalytic cycle of GR is a classic example of a ping-pong mechanism involving two half-reactions.[1][10]

In the reductive half-reaction, NADPH reduces the enzyme-bound FAD to FADH₂. In the oxidative half-reaction, the reduced flavin transfers its electrons to the disulfide bond of GSSG, via a redox-active disulfide bridge in the enzyme's active site, to produce two molecules of GSH.[1][11]

Simplified catalytic cycle of Glutathione Reductase.

2. Methylenetetrahydrofolate Reductase (MTHFR): A Key Enzyme in One-Carbon Metabolism

MTHFR is an FAD-dependent enzyme that plays a critical role in folate and homocysteine metabolism. It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[12][13] This product, 5-methyltetrahydrofolate, is the primary circulatory form of folate and serves as a methyl donor for the remethylation of homocysteine to methionine. The reaction mechanism involves the transfer of a hydride from NAD(P)H to FAD, followed by the reduction of the substrate by the resulting FADH₂.[14][15]

Role of MTHFR in one-carbon metabolism.

Quantitative Data on Flavin Interactions

The interaction of Riboflavin and its derivatives with transporters and enzymes can be quantified to understand their binding affinities and transport efficiencies.

| Molecule/System | Parameter | Value | Cell Line/Organism | Reference |

| Riboflavin Transporter (RFVT) | Km | 19 ± 3 µM | Rat Brain Endothelial Cells | [16] |

| Riboflavin Transporter 3 (RFVT3) | Km (pH 5.5) | 0.3 µM | Human (HEK293T cells) | [17] |

| Riboflavin Transporter 3 (RFVT3) | Km (pH 7.5) | 1.35 µM | Human (HEK293T cells) | [17] |

| Riboflavin Transporter 3 (RFVT3) | Vmax (pH 5.5) | ~22 pmol/mg protein/min | Human (HEK293T cells) | [17] |

| MTHFR (NADH) | Km | 44 µM | Neisseria meningitidis | [15] |

Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme or transporter for the substrate.

Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Experimental Protocols for Studying Flavin Mechanisms

A variety of experimental techniques are employed to investigate the mechanism of action of Riboflavin and flavoenzymes.

High-Performance Liquid Chromatography (HPLC) for Flavin Analysis

HPLC with fluorescence or UV detection is a standard method for the separation and quantification of Riboflavin, FMN, and FAD in biological samples and pharmaceutical formulations.[18][19][20]

Protocol Outline:

-

Sample Preparation: Extraction of flavins from the matrix (e.g., food, biological tissue) using acidic or enzymatic hydrolysis. For total Riboflavin determination, acid hydrolysis followed by enzymatic treatment is often necessary.[21]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used.[19][21]

-

Detection:

-

Quantification: The concentration of each flavin is determined by comparing the peak area to a standard curve of known concentrations.

Stopped-Flow Spectrophotometry for Pre-Steady-State Kinetics

Stopped-flow spectrophotometry is a rapid kinetics technique used to study the fast reactions that occur in the pre-steady-state phase of enzyme catalysis, such as the binding of substrates and the reduction and oxidation of the flavin cofactor.[22][23][24][25]

Experimental Workflow:

Workflow for a stopped-flow kinetics experiment.

Methodology:

-

Solutions of the flavoenzyme and the substrate (or reducing/oxidizing agent) are loaded into separate syringes.

-

The solutions are rapidly forced into a mixing chamber, initiating the reaction.

-

The reaction mixture flows into an observation cell, where the flow is abruptly stopped.

-

Changes in absorbance or fluorescence of the flavin cofactor are monitored over time (typically in the millisecond timescale) to determine the rates of individual steps in the catalytic cycle.[23][26]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as a flavin cofactor binding to its apoenzyme or a substrate binding to a flavoenzyme.[27][28][29][30][31]

Principle of Operation:

-

A solution of one binding partner (e.g., the ligand) is titrated into a solution of the other binding partner (e.g., the protein) in a sample cell.

-

The heat released or absorbed during the binding event is measured relative to a reference cell.

-

A plot of heat change versus the molar ratio of the reactants is generated.

-

Fitting this data to a binding model allows for the determination of the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[29]

Conclusion

The mechanism of action of Riboflavin is multifaceted, centered on its conversion to the essential coenzymes FMN and FAD. These flavin cofactors are indispensable for a vast array of flavoenzymes that catalyze critical redox reactions in cellular metabolism, antioxidant defense, and the biosynthesis of other vital molecules. The ability of the isoalloxazine ring to participate in both one- and two-electron transfers underpins the versatility of flavins in biological systems. A thorough understanding of the kinetics and thermodynamics of flavin-dependent reactions, facilitated by techniques such as HPLC, stopped-flow spectrophotometry, and isothermal titration calorimetry, is fundamental for researchers in biochemistry and drug development. While the antitumor antibiotic this compound operates through a distinct mechanism of DNA damage, the study of Riboflavin and its derivatives continues to provide profound insights into the core biochemical processes of life.

References

- 1. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 2. Hedamycin intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Formation of alkali labile linkages in DNA by hedamycin and use of hedamycin as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin B2: Role, sources, and deficiency [medicalnewstoday.com]

- 6. Riboflavin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. Biosynthesis and hydrolysis of FMN and FAD in plants - WASHINGTON STATE UNIVERSITY [portal.nifa.usda.gov]

- 9. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Catalytic cycle of human glutathione reductase near 1 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 13. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular and functional characterization of riboflavin specific transport system in rat brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure and transport mechanism of human riboflavin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. air.unimi.it [air.unimi.it]

- 19. Determination of riboflavin, flavin mononucleotide and flavin-adenine dinucleotide in wine and other beverages by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. glsciences.com [glsciences.com]

- 21. researchgate.net [researchgate.net]

- 22. Anaerobic Stopped-Flow Spectrophotometry with Photodiode Array Detection in the Presteady State: An Application to Elucidate Oxidoreduction Mechanisms in Flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 24. Stopped-flow - Wikipedia [en.wikipedia.org]

- 25. biologic.net [biologic.net]

- 26. Multiple pathways guide oxygen diffusion into flavoenzyme active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Calorimetric studies of flavin binding protein: flavin analog binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. news-medical.net [news-medical.net]

- 29. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide on the DNA Binding Properties of Riboflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is an essential micronutrient that serves as a precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are critical for a variety of cellular metabolic processes. Beyond its metabolic role, riboflavin has garnered significant attention for its photosensitizing properties and its potential as an anticancer agent. Central to its therapeutic potential is its ability to interact with DNA, primarily through a photodynamic mechanism, leading to DNA damage and subsequent cellular apoptosis. This technical guide provides a comprehensive overview of the DNA binding properties of riboflavin, including quantitative binding data, detailed experimental protocols, and an elucidation of the involved signaling pathways.

Riboflavin-DNA Interaction: Quantitative Analysis

The interaction between riboflavin and DNA is a dynamic process, influenced by factors such as the presence of light and the specific nucleotide sequence. While comprehensive thermodynamic data for riboflavin's direct binding to DNA in the absence of photoactivation is not extensively documented in publicly available literature, its photosensitizing effects leading to DNA adduction and damage are well-established. The primary mechanism of interaction under visible light is the generation of reactive oxygen species (ROS), which then interact with DNA.

One study has suggested through computational MM/PBSA calculations that riboflavin exhibits a higher binding affinity to DNA than the conventional anticancer drug daunorubicin. However, specific quantitative binding constants from experimental assays remain elusive in the current body of literature. The following table summarizes the available, albeit limited, quantitative insights into riboflavin-DNA interactions.

| Parameter | Value/Observation | Method | Reference |

| Binding Affinity | Higher than daunorubicin | MM/PBSA Calculation | [1] |

| Binding Mode | Intercalation (upon light exposure) | Ethidium Bromide Displacement Assay | [2] |

| Specificity | Recognizes and induces single-strand breaks at G-T mismatches under irradiation | Not specified | [3] |

Experimental Protocols

The study of riboflavin-DNA interactions employs a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Ethidium Bromide (EtBr) Displacement Assay

This assay is used to investigate the intercalative binding of a ligand to DNA. The fluorescence of EtBr is significantly enhanced upon intercalation into the DNA double helix. A competing ligand that also intercalates will displace EtBr, leading to a decrease in fluorescence.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of Ethidium Bromide (EtBr) in the same buffer.

-

Prepare a stock solution of riboflavin in the same buffer. Protect the riboflavin solution from light.

-

-

Formation of the DNA-EtBr Complex:

-

In a quartz cuvette, mix CT-DNA and EtBr to achieve a final concentration where the fluorescence emission is significant and stable.

-

-

Fluorescence Titration:

-

Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~520 nm, emission scan from ~540 nm to 700 nm).

-

Add incremental amounts of the riboflavin solution to the cuvette.

-

After each addition, incubate the mixture for a short period to allow for equilibrium to be reached.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

A decrease in the fluorescence intensity of the DNA-EtBr complex upon the addition of riboflavin indicates the displacement of EtBr and suggests an intercalative binding mode for riboflavin.

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to monitor the changes in the absorption spectrum of DNA or the ligand upon binding.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of CT-DNA in a suitable buffer.

-

Prepare a stock solution of riboflavin in the same buffer.

-

-

Spectrophotometric Titration:

-

Record the UV-Vis absorption spectrum of the riboflavin solution alone.

-

Titrate the riboflavin solution with increasing concentrations of the CT-DNA solution.

-

Record the absorption spectrum after each addition of DNA.

-

-

Data Analysis:

-

Changes in the absorption spectrum of riboflavin, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and red or blue shifts in the maximum wavelength, can indicate an interaction with DNA.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of CT-DNA in a suitable buffer.

-

Prepare a stock solution of riboflavin in the same buffer.

-

-

CD Spectra Acquisition:

-

Record the CD spectrum of the CT-DNA solution alone in the range of 200-400 nm.

-

Prepare samples with a constant concentration of CT-DNA and increasing concentrations of riboflavin.

-

Record the CD spectrum for each sample.

-

-

Data Analysis:

-

Changes in the characteristic CD bands of B-form DNA (a positive band around 275 nm and a negative band around 245 nm) can provide insights into the nature of the interaction and any conformational changes induced by riboflavin.

-

Signaling Pathways and Logical Relationships

The anticancer effects of riboflavin are primarily mediated through photodynamic therapy (PDT). Upon exposure to visible light, riboflavin acts as a photosensitizer, generating reactive oxygen species (ROS) that induce DNA damage, leading to apoptosis.

Riboflavin-Mediated Photodynamic Therapy Workflow

The following diagram illustrates the general workflow of riboflavin-based PDT leading to cell death.

Caption: Workflow of Riboflavin Photodynamic Therapy.

Riboflavin-Induced Apoptotic Signaling Pathway

The DNA damage induced by riboflavin-mediated ROS triggers an apoptotic cascade involving the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases. The CHOP-mediated pathway has been implicated in riboflavin-deficiency-induced apoptosis, which may share common elements with PDT-induced apoptosis.

Caption: Riboflavin-Induced Apoptotic Pathway.

Conclusion

Riboflavin demonstrates significant potential as a DNA-targeting agent, particularly in the context of photodynamic therapy. Its ability to generate ROS upon light activation leads to DNA damage, including at specific mismatch sites, and subsequently induces apoptosis in cancer cells. While the qualitative aspects of its DNA interaction are increasingly understood, further research is required to fully quantify the binding affinity and thermodynamics of this interaction. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of riboflavin.

References

- 1. Photodynamic therapy agent with a built-in apoptosis sensor for evaluating its own therapeutic outcome in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Riboflavin-Induced DNA Damage and Anticancer Activity in Breast Cancer Cells under Visible Light: A TD-DFT and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective tumor cell death induced by irradiated riboflavin through recognizing DNA G–T mismatch - PMC [pmc.ncbi.nlm.nih.gov]

Pluramycin Family Antibiotics: A Technical Guide to Their Core Characteristics and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pluramycin family of antibiotics represents a class of complex C-aryl glycoside natural products with potent antitumor and antimicrobial properties.[1][2] First isolated from Streptomyces species, these compounds are characterized by a unique tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core.[1][2][3] This core structure is adorned with two deoxyaminosugar moieties, D-angolosamine and N,N-dimethyl-L-vancosamine, attached via C-aryl glycosidic linkages.[1][2][3] The intricate structure and potent biological activity of Pluramycins have made them a subject of extensive research, from total synthesis to the elucidation of their mechanism of action and biosynthetic pathways. This guide provides an in-depth technical overview of the Pluramycin family, focusing on their core chemical features, biological activity, and the experimental methodologies used in their study.

Chemical Structure and Core Features

The fundamental structure of the Pluramycin family is the 4H-anthra[1,2-b]pyran-4,7,12-trione aglycone.[1][2][3] This planar tetracyclic system is crucial for the primary mechanism of action. Attached to this core are two key carbohydrate units: D-angolosamine and N,N-dimethyl-L-vancosamine.[1][2][3] These sugar moieties play a critical role in the sequence-specific recognition of DNA.[1][2] Variations in the substitution patterns on the aglycone and the nature of the appended sugars give rise to the diversity within the Pluramycin family, which includes compounds such as Kidamycin, Hedamycin, Saptomycin B, and Isokidamycin.[1][2][4]

Mechanism of Action: DNA Intercalation and Alkylation

The primary mechanism of action of Pluramycin antibiotics is the covalent modification of DNA through a dual-action process involving intercalation and alkylation.[5][6] The planar tetracyclic core of the molecule intercalates into the DNA helix.[6] This initial non-covalent binding is guided and stabilized by the interactions of the deoxyaminosugar residues within the major and minor grooves of the DNA.[6]

Following intercalation, a reactive epoxide group on the Pluramycin side chain executes a nucleophilic attack on the N7 position of guanine residues in the DNA major groove, forming a stable covalent adduct.[6] This alkylation event disrupts the DNA structure, leading to the inhibition of nucleic acid biosynthesis and ultimately triggering cellular apoptosis.[6][7] The sequence selectivity of this alkylation is a key feature of the Pluramycin family, with a preference for specific guanine-containing sequences.[1]

Biosynthesis

The biosynthesis of the Pluramycin core involves a type II polyketide synthase (PKS) pathway. The assembly of the tetracyclic aglycone is followed by the attachment of the two deoxyaminosugar moieties. This glycosylation is a critical step, carried out by specific glycosyltransferases that form the unusual C-C bonds between the sugars and the aromatic core. The biosynthesis of the sugar precursors, D-angolosamine and N,N-dimethyl-L-vancosamine, involves a series of enzymatic modifications of glucose. The final tailoring steps, including oxidations and methylations, are carried out by a suite of enzymes encoded within the biosynthetic gene cluster.[8][9][10][11]

Quantitative Biological Data

The potent biological activity of the Pluramycin family has been quantified against various cancer cell lines and bacterial strains. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of Altromycins

| Bacterial Strain | MIC (µg/mL) |

| Streptococci | 0.2 - 3.12 |

| Staphylococci | 0.2 - 3.12 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Photokidamycin [12]

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 3.51 |

| MDA-MB-231 (Breast Cancer) | 0.66 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Pluramycin antibiotics.

Isolation and Purification of Pluramycins from Streptomyces

A general protocol for the isolation of Pluramycin family antibiotics from Streptomyces fermentation broth is outlined below. Specific parameters may need optimization depending on the particular Pluramycin and the producing strain.

-

Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium (e.g., Yeast Extract-Malt Extract or Tryptic Soy Broth) under optimal conditions for antibiotic production (typically 5-7 days at 28-30°C with shaking).[13][14][15][16][17]

-

Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the Pluramycins from the mycelial cake and the supernatant using an organic solvent such as ethyl acetate or chloroform.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation.

-

Counter-Current Chromatography (CCC): For further purification, employ CCC, which separates compounds based on their differential partitioning between two immiscible liquid phases.[18]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.[18][19][20][21][22]

-

Structural Characterization

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[19][20][22]

-

Mobile Phase: A gradient of acetonitrile and water, often containing 0.1% formic acid.[19]

-

Detection: UV-Vis detector at wavelengths relevant to the Pluramycin chromophore (e.g., 254 nm and 430 nm).[19][20]

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for these polar, high molecular weight compounds.

-

Analyzer: High-Resolution Mass Spectrometry (HRMS) using analyzers like Time-of-Flight (TOF) or Orbitrap is essential for accurate mass determination and elemental composition analysis.

-

1D NMR: ¹H and ¹³C NMR spectra are fundamental for initial structural elucidation.[23][24]

-

2D NMR: A suite of 2D NMR experiments is crucial for complete structure determination and assignment of all proton and carbon signals. This includes:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the sugar moieties and the aglycone side chains.[24]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[24]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is critical for connecting the sugar units to the aglycone and for defining the overall connectivity of the molecule.[24]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic linkages and the conformation of the sugar rings.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 values of cytotoxic compounds.[25][26]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Pluramycin antibiotic for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[26][27]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare a two-fold serial dilution of the Pluramycin antibiotic in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[26][27]

Signaling Pathways

Pluramycin-induced DNA damage triggers a complex cellular response, primarily through the DNA Damage Response (DDR) pathway.[5][28] This signaling cascade is initiated by sensor proteins that recognize DNA lesions, leading to the activation of downstream kinases and effector proteins that orchestrate cell cycle arrest, DNA repair, or apoptosis.[2][29][30]

DNA Damage Response Pathway

The covalent adduction of Pluramycins to DNA activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[5][28][31] These master regulators of the DDR then phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[5][31][32][33][34][35]

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Studies Toward the Syntheses of Pluramycin Natural Products. The First Total Synthesis of Isokidamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. qiagen.com [qiagen.com]

- 17. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dynamics of p53 in response to DNA damage vary across cell lines and are shaped by efficiency of DNA repair and activity of the kinase ATM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. syncsci.com [syncsci.com]

- 23. researchgate.net [researchgate.net]

- 24. emerypharma.com [emerypharma.com]

- 25. researchgate.net [researchgate.net]

- 26. idexx.dk [idexx.dk]

- 27. idexx.com [idexx.com]

- 28. mdpi.com [mdpi.com]

- 29. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Targeted gene repair activates Chk1 and Chk2 and stalls replication in corrected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Complexity of Rubiflavin: A Technical Guide to its Chemical Structure and Synthesis

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide has been compiled detailing the chemical structure and synthesis of Rubiflavin, a potent antitumor antibiotic belonging to the pluramycin family. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

This compound, with the Chemical Abstracts Service (CAS) number 11016-71-0, is a complex natural product with the chemical formula C₄₁H₅₀N₂O₁₀. Its intricate structure and significant biological activity have garnered considerable interest within the scientific community. This guide provides an in-depth exploration of its chemical architecture and an overview of the synthetic strategies employed for the broader pluramycin class of antibiotics, given that a specific total synthesis of this compound has not been extensively reported.

The Chemical Architecture of this compound

This compound is a C-aryl glycoside, a class of molecules characterized by a sugar moiety bonded directly to an aromatic ring via a carbon-carbon bond. The core of this compound is a tetracyclic aromatic system known as a 4H-anthra[1,2-b]pyran-4,7,12-trione. This rigid, planar core is crucial for its interaction with DNA, which is believed to be the basis of its antitumor properties.

Attached to this core are two deoxyamino sugar units. These sugar residues play a critical role in the molecule's biological activity, contributing to its sequence-specific binding to DNA. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 10-((2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-((2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)-11-hydroxy-5-methyl-2-(2-methyl-3-((Z)-prop-1-en-1-yl)oxiran-2-yl)-4H-naphtho[2,3-h]chromene-4,7,12-trione.[1]

A noteworthy finding in the study of this antibiotic is that the originally isolated antitumor mixture, termed 'this compound', was found to be a composite of several related compounds. Further analysis revealed that one of the components, this compound B, is identical to another well-known pluramycin antibiotic, Kidamycin.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄₁H₅₀N₂O₁₀ |

| Molecular Weight | 730.85 g/mol |

| CAS Number | 11016-71-0 |

| Appearance | Not explicitly stated in provided results |

| Solubility | Not explicitly stated in provided results |

| ¹H NMR | Data not available in a readily summarized format |

| ¹³C NMR | Data not available in a readily summarized format |

| Mass Spectrometry | Data not available in a readily summarized format |

| UV-Vis Absorption | Data not available in a readily summarized format |

| Infrared Spectrum | Data not available in a readily summarized format |

Note: Detailed, specific peak data for NMR, MS, UV-Vis, and IR spectra of this compound are not available in the provided search results. The table reflects the available high-level data.

Synthesis and Isolation of this compound

A complete, de novo total chemical synthesis of this compound has not been prominently documented in scientific literature. Therefore, the primary method for obtaining this complex molecule is through isolation from its natural source, typically from fermentation cultures of Streptomyces species.

General Synthetic Strategy for Pluramycin Antibiotics

While a specific synthesis for this compound is not detailed, the general approach for the pluramycin family provides a roadmap for its potential synthesis. This strategy is a convergent synthesis, meaning different parts of the molecule are synthesized separately and then combined.

References

A Technical Guide to the Discovery, Isolation, and Production of Riboflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, isolation, and production of Riboflavin, also known as Vitamin B2. The initial query for "Rubiflavin" is addressed by clarifying that the scientifically recognized compound is Riboflavin; it is highly probable that "this compound" was a transcriptional error. Riboflavin is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are essential for a multitude of metabolic redox reactions vital for cellular respiration, energy production, and the metabolism of fats, drugs, and steroids. This document delves into the historical context of its discovery, detailed experimental protocols for its isolation and synthesis, and modern industrial production methods.

Historical Discovery and Isolation

The journey to identify and characterize Riboflavin was a significant chapter in the history of nutritional science.

1.1. Early Observations

In 1879, English chemist Alexander Wynter Blyth first reported the isolation of a water-soluble substance from cow's milk whey that exhibited a characteristic yellow-green fluorescence.[1][2] He named this substance "lactochrome."[1][2] However, the chemical nature and biological significance of lactochrome remained unknown for several decades.

1.2. Elucidation of the Vitamin B2 Complex

In the early 20th century, researchers identified a "water-soluble B" factor essential for growth.[1] This was later found to be a complex of multiple vitamins. By the 1930s, it became evident that the Vitamin B2 complex contained a growth-promoting factor distinct from the anti-pellagra factor (which was later identified as niacin).[1][2]

1.3. Isolation and Characterization by Kuhn and György

The pivotal work on the isolation and characterization of the growth-promoting factor was conducted by Richard Kuhn and Paul György in the early 1930s. They isolated a crystalline yellow substance from thousands of liters of milk, which they named "lactoflavin."[1][2] They demonstrated that this compound was responsible for the growth-promoting activity previously attributed to Vitamin B2. Subsequently, similar fluorescent compounds were isolated from other sources, such as "ovoflavin" from eggs and "hepatoflavin" from liver.[2]

In 1934, Kuhn's research group elucidated the chemical structure of these flavins and, by 1935, accomplished the chemical synthesis of Riboflavin.[2] This work was instrumental in understanding its biological role and led to Richard Kuhn being awarded the Nobel Prize in Chemistry in 1938 for his work on carotenoids and vitamins.[3]

1.4. Confirmation of Essentiality in Humans

In 1939, a clinical trial by W. H. Sebrell and R. E. Butler provided definitive proof that Riboflavin is essential for human health.[4] Their study on human subjects demonstrated that a deficiency of this vitamin led to specific clinical symptoms, which could be reversed by the administration of pure Riboflavin.

Modern Production Methods: From Chemical Synthesis to Fermentation

While chemical synthesis was the initial method for producing Riboflavin, it has been largely supplanted by more economical and environmentally friendly microbial fermentation processes.

2.1. Chemical Synthesis

The chemical synthesis of Riboflavin is a multi-step process. A common method involves the reaction of D-ribose with 3,4-xylidine to produce N-(3,4-dimethylphenyl)-D-1'-ribamine.[5][6] This intermediate is then coupled with a phenyl diazonium salt to form an azo compound, which undergoes a cyclocondensation reaction with barbituric acid to yield Riboflavin.[5][6]

2.2. Industrial Fermentation

Today, the majority of commercially produced Riboflavin is manufactured through fermentation using overproducing strains of various microorganisms. This biotechnological approach offers a single-step biosynthesis that is more cost-effective and generates less waste compared to chemical synthesis.[5][6][7]

The primary microorganisms employed in industrial Riboflavin production include:

-

Ashbya gossypii : A filamentous fungus that is one of the main industrial producers of Riboflavin.[6][8][9]

-

Bacillus subtilis : Genetically engineered strains of this bacterium are widely used for large-scale Riboflavin production.[10]

-

Candida famata : Certain yeasts, like Candida famata, are also utilized for Riboflavin fermentation.[3]

The fermentation process is a highly controlled bioprocess involving upstream, fermentation, and downstream stages.[7]

-

Upstream Processing : This involves the preparation and sterilization of the culture medium, which typically contains a carbon source (like glucose, sucrose, or plant oils), a nitrogen source (such as yeast extract, peptone, or corn steep liquor), and essential minerals.[8][10] The production strain is propagated from a master cell bank to generate a sufficient inoculum for the main fermenter.[11]

-

Fermentation : The production fermenter is inoculated with the microbial culture, and the fermentation is carried out under optimized conditions of temperature (typically 26-28°C for A. gossypii), pH (around 6.0-7.0), aeration, and agitation.[5][10] The fermentation process can last for several days, during which Riboflavin is synthesized and secreted into the fermentation broth.[10][11]

-

Downstream Processing : After the fermentation is complete, the Riboflavin needs to be recovered and purified. This involves separating the microbial biomass from the broth, followed by purification of the Riboflavin through techniques such as crystallization, filtration, and drying to obtain a high-purity product.[8][12]

Quantitative Data

The following tables summarize key quantitative data related to the isolation and production of Riboflavin.

Table 1: Historical Isolation of Riboflavin from Natural Sources

| Source | Researchers | Approximate Yield | Reference |

| Milk (as Lactoflavin) | Kuhn and György (1933) | 1 gram from 5,000 liters | [2] |

| Egg White (as Ovoflavin) | Kuhn's Group | 1 gram from 34,000 eggs | [2] |

Table 2: Modern Industrial Fermentation of Riboflavin

| Microorganism | Production Yield | Fermentation Time | Reference |

| Ashbya gossypii | 10-15 g/L | 5-7 days | [10] |

| Bacillus subtilis (engineered) | up to 26.5 g/L | ~70 hours | [7] |

| Candida famata | 57.84 µg/50 mL (lab scale) | Not specified | [3] |

| Candida guilliermondii | 172.24 µg/50 mL (lab scale) | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and production of Riboflavin.

4.1. Protocol for the Isolation of Lactoflavin from Milk (Based on the work of Kuhn and György)

-

Objective : To isolate crystalline lactoflavin from cow's milk.

-

Methodology :

-

Starting Material : Large quantities of whey from cow's milk.

-

Adsorption : The whey is treated with an adsorbent material, such as fuller's earth or charcoal, to bind the lactoflavin.

-

Elution : The adsorbent is then washed with a suitable solvent, like a mixture of pyridine and methanol, to elute the lactoflavin.

-

Purification : The eluted solution is subjected to a series of purification steps, which may include precipitation of impurities and repeated crystallizations.

-

Crystallization : The purified lactoflavin is crystallized from a suitable solvent, such as water or aqueous alcohol, to obtain the final crystalline product.

-

Characterization : The isolated crystals are characterized by their physical and chemical properties, including their yellow-green fluorescence, absorption spectrum, and melting point.

-

4.2. Protocol for Industrial Fermentation of Riboflavin using Ashbya gossypii

-

Objective : To produce Riboflavin through submerged fermentation using Ashbya gossypii.

-

Methodology :

-

Inoculum Preparation : A pure culture of Ashbya gossypii is grown in a seed culture medium containing glucose, yeast extract, and peptone to obtain a sufficient biomass for inoculation.

-

Fermentation Medium : The production medium is prepared with a carbon source (e.g., corn oil), a nitrogen source (e.g., soy meal), and other essential nutrients and sterilized.

-

Fermentation : The production fermenter is inoculated with the seed culture. The fermentation is maintained at 26-28°C with controlled pH (around 6.5) and aeration for 5-7 days.

-

Downstream Processing :

-

Cell Lysis : The fungal mycelia are subjected to heat treatment (autolysis) to release the intracellular Riboflavin.

-

Separation : The biomass is separated from the fermentation broth by filtration or centrifugation.

-

Purification : The supernatant containing Riboflavin is purified through a series of steps including acidification, heating to precipitate impurities, and filtration.

-

Crystallization : The purified Riboflavin is crystallized.

-

Drying : The Riboflavin crystals are dried to obtain the final product.

-

-

Mandatory Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of Riboflavin and a general workflow for its industrial production.

Caption: Biosynthetic pathway of Riboflavin from GTP and Ribulose 5-Phosphate.

Caption: General workflow for the industrial production of Riboflavin by fermentation.

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. karger.com [karger.com]

- 3. Vitamin Riboflavin production by two locally isolated yeast isolates and the effect of temperature and pH on their productivity | Latakia University Journal -Biological Sciences Series [journal.latakia-univ.edu.sy]

- 4. Identification of riboflavin deficiency in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Isolation and characterization of an Ashbya gossypii mutant for improved riboflavin production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview [frontiersin.org]

- 8. Riboflavin–vitamin b2 fermentation process | PPTX [slideshare.net]

- 9. Riboflavin production by Ashbya gossypii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. openknowledge.fao.org [openknowledge.fao.org]

- 12. US7670800B2 - Process for the purification of riboflavin - Google Patents [patents.google.com]

Rubiflavin: A Technical Guide to its Biological Function and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiflavin, more commonly known as Riboflavin or Vitamin B2, is a water-soluble vitamin that plays a critical role in a multitude of cellular processes essential for life. As a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), this compound is central to cellular respiration and energy metabolism.[1][2] Its flavin-based structure allows it to participate in a wide array of redox reactions, acting as a crucial cofactor for a large family of enzymes known as flavoproteins.[3][4] Beyond its fundamental metabolic functions, recent research has highlighted this compound's potential as an antioxidant, an anti-inflammatory agent, and a modulator of key signaling pathways involved in apoptosis and cellular stress responses. Furthermore, its role in emerging therapeutic areas, including antimicrobial and anticancer applications, is of growing interest to the scientific community. This technical guide provides an in-depth overview of the biological functions of this compound, its molecular targets, and the experimental methodologies used to investigate its activity.

Core Biological Function of this compound

The primary biological significance of this compound lies in its role as the direct precursor for the synthesis of FMN and FAD.[3][4] These flavocoenzymes are indispensable for the function of a vast number of flavoproteins that catalyze critical oxidation-reduction (redox) reactions throughout metabolism.[3]

Synthesis of Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

The conversion of this compound to its active coenzyme forms is a two-step enzymatic process:

-

Phosphorylation: Riboflavin Kinase (RFK) catalyzes the ATP-dependent phosphorylation of this compound to yield FMN.[2]

-

Adenylylation: FAD Synthetase (FMN:adenylyltransferase or FMNAT) then catalyzes the transfer of an adenylyl group from another molecule of ATP to FMN, forming FAD.[2]

In most prokaryotes, a single bifunctional enzyme possesses both RFK and FMNAT activities, whereas in eukaryotes, these functions are typically carried out by two distinct enzymes.[2]

Role in Redox Reactions and Energy Metabolism

FMN and FAD are essential cofactors for a wide variety of oxidoreductase enzymes involved in numerous metabolic pathways.[3] They can accept and donate either one or two electrons, enabling their participation in a broad range of biochemical transformations.[4] Key metabolic processes dependent on flavoproteins include:

-

Cellular Respiration: FAD is a critical component of the electron transport chain, specifically Complex II (succinate dehydrogenase), where it accepts electrons from succinate and transfers them to the electron transport chain, contributing to ATP synthesis.[3]

-

Fatty Acid Oxidation (β-oxidation): FAD-dependent acyl-CoA dehydrogenases are essential for the breakdown of fatty acids to generate acetyl-CoA.

-

Krebs Cycle (Citric Acid Cycle): The FAD-dependent enzyme succinate dehydrogenase catalyzes the oxidation of succinate to fumarate.

-

Metabolism of other Vitamins: The conversion of vitamin B6 to its active form, pyridoxal 5'-phosphate, requires FMN, and the synthesis of niacin from tryptophan requires FAD.[2]

Antioxidant Functions

This compound contributes to the cellular antioxidant defense system, primarily through the FAD-dependent enzyme glutathione reductase.[3] This enzyme is crucial for regenerating the reduced form of glutathione (GSH), a major cellular antioxidant, from its oxidized state (GSSG).[3] Riboflavin deficiency has been linked to increased oxidative stress.[3]

Molecular Targets of this compound

The direct molecular targets of this compound are the enzymes responsible for its conversion into FMN and FAD. The riboflavin biosynthetic pathway, which is present in microorganisms but absent in humans, is also a key target for the development of novel antimicrobial agents.[4]

Riboflavin Kinase (RFK)

RFK (EC 2.7.1.26) is the first enzyme in the pathway that utilizes this compound. It catalyzes the following reaction:

This compound + ATP → FMN + ADP

The activity of RFK is the rate-limiting step in the synthesis of flavin coenzymes.[5]

FAD Synthetase (FMN:adenylyltransferase - FMNAT)

FAD Synthetase (EC 2.7.7.2) is the second key enzyme, responsible for the adenylylation of FMN to produce FAD.[2] The reaction catalyzed is:

FMN + ATP → FAD + PPi

Riboflavin Biosynthetic Pathway Enzymes (in Microorganisms)

The enzymes of the riboflavin biosynthetic pathway are attractive targets for the development of antimicrobial drugs because this pathway is essential for many pathogenic bacteria and is absent in humans.[4] Key enzymes in this pathway include GTP cyclohydrolase II, 3,4-dihydroxy-2-butanone-4-phosphate synthase, lumazine synthase, and riboflavin synthase.[4] While this compound itself is the product of this pathway, inhibitors targeting these enzymes would block its synthesis.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with their molecular targets, as well as their biological activities.

Table 1: Binding and Kinetic Constants for this compound Metabolizing Enzymes

| Enzyme/Protein | Ligand | Parameter | Value | Organism/System | Reference(s) |

| FAD Synthetase | FMN | Km | 5.5 µM | Bovine Liver | [3] |

| FAD Synthetase | Riboflavin 5'-pyrophosphate (RPP) | Ki | 9 µM | Bovine Liver | [3] |

| Riboflavin Kinase | Riboflavin | S0.5 | 0.32 ± 0.12 µM | Nicotiana tabacum Mitochondria | [6] |

Table 2: Anticancer Activity of Irradiated this compound

| Cell Line | Compound | Parameter | Value | Exposure Time | Reference(s) |

| C6 (Glioblastoma) | Irradiated Riboflavin | IC50 | 88.01 µM | 24 h | [7] |

| C6 (Glioblastoma) | Irradiated Riboflavin | IC50 | 76.85 µM | 48 h | [7] |

| C6 (Glioblastoma) | Irradiated Riboflavin | IC50 | 57.60 µM | 72 h | [7] |

Table 3: Antimicrobial Activity of a this compound Conjugate

| Bacterial Strain | Compound | Parameter | Value | Reference(s) |

| Vancomycin-resistant E. faecalis | Riboflavin-Vancomycin Conjugate (VanB2) | MIC | 34 - 68 µM | [8] |

Signaling Pathway Modulation

Recent studies have revealed that this compound and its deficiency can modulate several key signaling pathways, impacting cellular processes such as apoptosis and the inflammatory response.

Apoptosis and the CHOP Pathway

Riboflavin deficiency has been shown to induce apoptosis.[1][9] One of the key mechanisms implicated is the activation of the endoplasmic reticulum (ER) stress response, leading to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] The CHOP pathway initiates a cascade that includes the activation of BAX, inhibition of BCL2, and activation of caspase-3, ultimately leading to programmed cell death.[1]

AMPK/PGC-1α/HO-1 Signaling Pathway

This compound has been demonstrated to ameliorate mitochondrial dysfunction and attenuate liver fibrosis by modulating the AMPK/PGC-1α/HO-1 signaling pathway.[10][11][12][13] AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation leads to the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial biogenesis, and Heme Oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties.[10][11][12][13]

References

- 1. Frontiers | Photodynamic inactivation of antibiotic-resistant bacteria in whole blood using riboflavin photodynamic method [frontiersin.org]

- 2. Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies - Journal of King Saud University - Science [jksus.org]

- 3. Riboflavin 5'-pyrophosphate: a contaminant of commercial FAD, a coenzyme for FAD-dependent oxidases, and an inhibitor of FAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]

- 5. The occurrence of riboflavin kinase and FAD synthetase ensures FAD synthesis in tobacco mitochondria and maintenance of cellular redox status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of CHOP‐19 and CHOP‐25 for treatment of peripheral nodal B‐cell lymphoma in dogs: A European multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Riboflavin ameliorates mitochondrial dysfunction via the AMPK/PGC1α/HO-1 signaling pathway and attenuates carbon tetrachloride-induced liver fibrosis in rats - ProQuest [proquest.com]

- 10. Riboflavin ameliorates mitochondrial dysfunction via the AMPK/PGC1α/HO‑1 signaling pathway and attenuates carbon tetrachloride‑induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Riboflavin ameliorates mitochondrial dysfunction via the AMPK/PGC1α/HO‑1 signaling pathway and attenuates carbon tetrachloride‑induced liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

In-depth Technical Guide on the Core Properties of Rubiflavin: Solubility and Stability Profile

A comprehensive analysis of the available scientific literature reveals a significant scarcity of detailed public information regarding the solubility and stability of Rubiflavin. The data that is accessible is largely qualitative and lacks the in-depth quantitative characterization necessary for a full technical whitepaper as requested. This guide summarizes the currently available information and highlights the areas where further research is critically needed.

Introduction to this compound

This compound is identified as an antitumor antibiotic.[1] Its complex chemical structure suggests that its solubility and stability are critical parameters influencing its biological activity and potential therapeutic applications. However, unlike more common compounds, detailed physicochemical characterization of this compound is not widely published in readily accessible scientific literature.

This compound Solubility Profile

The available information on this compound's solubility is limited to its behavior in a single organic solvent.

Table 1: Reported Solubility of this compound

| Solvent | Solubility | Concentration | Temperature | Source |

| DMSO | Soluble | Not Specified | Not Specified | [1] |

Experimental Protocol: Solubility Determination

A standard experimental protocol for determining the solubility of a compound like this compound would typically involve the shake-flask method followed by a suitable analytical technique for quantification.

Diagram: General Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

This compound Stability Profile

The stability of this compound has been described in general terms for shipping and storage.

Table 2: Reported Stability and Storage Conditions for this compound

| Condition | Duration | Temperature | Recommendation | Source |

| Short-term | Days to weeks | 0 - 4 °C | Store dry and dark | [1] |

| Long-term | Months to years | -20 °C | Store dry and dark | [1] |

| Shipping | A few weeks | Ambient | Non-hazardous chemical | [1] |

A comprehensive stability profile would require systematic investigation under various stress conditions, including a range of pH values, exposure to light of different wavelengths, and elevated temperatures. The degradation products and pathways would also need to be characterized.

Experimental Protocol: Stability Assessment

To assess the stability of this compound, a solution of the compound would be subjected to various stress conditions. Aliquots would be taken at different time points and analyzed, typically by a stability-indicating HPLC method, to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Diagram: Logical Flow for Stability Testing

Caption: A logical diagram illustrating the process of chemical stability testing.

Important Note on "Riboflavin"

It is crucial to distinguish this compound from the similarly named Riboflavin (Vitamin B2). A significant body of research exists for Riboflavin, detailing its solubility in water at various temperatures and pH levels, as well as its well-documented degradation pathways under light and heat.[2][3][4][5] The experimental protocols and stability data for Riboflavin are extensive but should not be extrapolated to this compound due to their distinct chemical structures.

Conclusion and Future Directions

The currently available data on the solubility and stability of this compound is insufficient for a comprehensive technical guide. The information is limited to its solubility in DMSO and general long-term storage conditions.[1] To support further research and development of this compound as a potential therapeutic agent, detailed studies are required to:

-

Quantify its solubility in a range of pharmaceutically relevant solvents and aqueous buffer systems.

-

Elucidate its stability profile under various stress conditions, including a comprehensive analysis of its degradation products and pathways.

Researchers and drug development professionals are encouraged to undertake these characterization studies to build a foundational understanding of this compound's physicochemical properties.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Photo, thermal and chemical degradation of riboflavin [beilstein-journals.org]

- 4. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photo, thermal and chemical degradation of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

Rubiflavin (CAS: 11016-71-0): A Technical Guide for Researchers

An In-depth Examination of the Pluramycin Antitumor Antibiotic

This technical guide provides a comprehensive overview of Rubiflavin (CAS: 11016-71-0), a potent antitumor antibiotic belonging to the pluramycin family. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 11016-71-0 | [1] |

| Molecular Formula | C₄₁H₅₀N₂O₁₀ | [1] |

| Molecular Weight | 730.85 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term storage |

Biological Activity and Mechanism of Action

This compound exhibits its antitumor and antibacterial properties primarily through its interaction with DNA. As a member of the pluramycin family, its mechanism of action involves a dual approach of DNA intercalation and alkylation.

The planar aromatic core of the this compound molecule intercalates between the base pairs of the DNA double helix. This non-covalent interaction is further stabilized by the molecule's sugar moieties, which play a crucial role in sequence recognition. Following intercalation, this compound forms a covalent bond with DNA, specifically alkylating the N7 position of guanine residues. This covalent adduct formation disrupts the normal function of DNA, inhibiting essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

While specific IC₅₀ and MIC values for this compound are not widely reported in recent literature, the pluramycin family of antibiotics is known for its potent activity against a range of cancer cell lines and Gram-positive bacteria.

Signaling Pathways

The DNA damage induced by this compound can trigger downstream signaling cascades that lead to programmed cell death (apoptosis) or cell cycle arrest. The exact pathway activated can be cell-type dependent.

Apoptosis Induction

DNA damage is a potent inducer of the intrinsic apoptotic pathway. Upon significant DNA damage by this compound, sensor proteins can activate the p53 tumor suppressor protein. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.

Cell Cycle Arrest

Alternatively, DNA damage can activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to halt cell proliferation and allow for DNA repair. The activation of p53 can also lead to the transcription of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 can inactivate CDK-cyclin complexes, leading to cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in contemporary literature. However, established methods for studying other pluramycin antibiotics can be adapted.

DNA Binding Assay (Fluorescence Intercalation Assay)

This protocol provides a general framework for assessing the DNA intercalating ability of this compound by measuring the displacement of a fluorescent DNA probe.

Materials:

-

This compound

-

Calf thymus DNA (or a specific oligonucleotide)

-

Ethidium bromide (or another fluorescent DNA intercalator)

-

Tris-HCl buffer

-

NaCl

-

EDTA

-

Fluorometer

Procedure:

-

Prepare a stock solution of calf thymus DNA in Tris-HCl buffer containing NaCl and EDTA.

-

Prepare a stock solution of ethidium bromide and determine its concentration spectrophotometrically.

-

In a quartz cuvette, mix the DNA solution and ethidium bromide solution to achieve a stable baseline fluorescence.

-

Record the fluorescence emission spectrum of the DNA-ethidium bromide complex.

-

Prepare a stock solution of this compound in DMSO.

-

Titrate the DNA-ethidium bromide solution with small aliquots of the this compound stock solution.

-

After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

-

A decrease in ethidium bromide fluorescence indicates displacement by this compound, signifying DNA binding.

Safety and Handling

This compound is a potent cytotoxic agent and should be handled with extreme caution in a laboratory setting designed for handling hazardous compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or aerosols. Handle in a chemical fume hood.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation into its specific biological activities and downstream effects is warranted to fully elucidate its therapeutic potential.

References

Pluramycin Antibiotics and DNA Intercalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between pluramycin antibiotics and DNA. Pluramycin antibiotics are a class of potent antitumor agents that exert their cytotoxic effects primarily through a unique dual mechanism involving DNA intercalation and subsequent alkylation. This guide details the molecular basis of this interaction, the resulting cellular consequences, and the experimental methodologies used to study these phenomena.

Mechanism of Action: A Two-Step Assault on DNA

Pluramycin antibiotics bind to DNA through a sophisticated two-step process:

-

Intercalation: The planar tetracyclic chromophore of the pluramycin molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction is the initial binding event that positions the antibiotic for the subsequent covalent modification.

-

Alkylation: Following intercalation, a reactive epoxide group on the pluramycin side chain forms a covalent bond with the N7 position of a guanine base. This alkylation event creates a stable pluramycin-DNA adduct, which is a major contributor to the cytotoxicity of these compounds.[1][2][3]

The sugar moieties of the pluramycin structure play a crucial role in this process, extending into the minor and major grooves of the DNA helix. These interactions contribute to the sequence-specific recognition and stabilization of the drug-DNA complex.[2]

Quantitative Analysis of Pluramycin-DNA Interactions

Quantifying the binding affinity and kinetics of pluramycin-DNA interactions is crucial for understanding their structure-activity relationships. However, comprehensive quantitative data across the entire class of pluramycin antibiotics is limited in the available literature. The irreversible nature of the covalent alkylation complicates standard equilibrium-based affinity measurements.

Table 1: DNA Binding and Activity Parameters of Selected Pluramycin Antibiotics

| Pluramycin Antibiotic | Binding Parameter | Value | Method | Preferred DNA Sequence | Reference(s) |

| Hedamycin | Maximum Binding Ratio | ~0.1-0.2 drug molecules/nucleotide | Not Specified | 5'-CGT, 5'-CGG, 5'-TGT | [4][5][6] |

| DC92-B | Not available | - | - | 5'-CGT, 5'-CGG, 5'-TGT | [5][6] |

| Neopluramycin | Binding Constant (K) | 1.1 x 105 M-1 | UV-visible Spectroscopy | Not Specified | [7] |

| Altromycin B | Not available | - | - | 5'-AG | [8] |

| Kapurimycin A3 | Not available | - | - | Guanine | [9] |

Note: The lack of standardized reporting and varied experimental conditions make direct comparisons of binding affinities challenging.

Cellular Consequences of Pluramycin-DNA Adduct Formation

The formation of bulky pluramycin-DNA adducts disrupts essential cellular processes, leading to cytotoxicity.

Inhibition of DNA Replication and Transcription

The presence of pluramycin adducts on the DNA template physically obstructs the progression of DNA and RNA polymerases, leading to the potent inhibition of both DNA replication and transcription. This disruption of macromolecular synthesis is a primary mechanism of the antitumor activity of these antibiotics.

Induction of DNA Damage Response and Cell Cycle Arrest

The cellular machinery recognizes pluramycin-DNA adducts as a form of DNA damage, triggering a complex signaling cascade known as the DNA Damage Response (DDR). In the case of hedamycin, this response is primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway.

Caption: Pluramycin-induced DNA damage response pathway.

Activation of the ATR-Chk1 pathway leads to the phosphorylation of downstream targets, including the tumor suppressor protein p53. This cascade ultimately results in cell cycle arrest at the G1, S, or G2/M phases, providing the cell with an opportunity to repair the damaged DNA. The specific phase of arrest can be dependent on the concentration of the pluramycin antibiotic.

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DNA damage response pathway can trigger programmed cell death, or apoptosis. Pluramycin-induced apoptosis proceeds through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caption: Pluramycin-induced intrinsic apoptosis pathway.

Experimental Protocols

Fluorescence Spectroscopy for DNA Binding Analysis

Fluorescence spectroscopy is a sensitive technique to study the binding of pluramycins to DNA. This protocol describes a competitive binding assay using a fluorescent intercalating dye, such as ethidium bromide (EtBr).

Objective: To determine the binding affinity of a pluramycin antibiotic to DNA by measuring the displacement of a fluorescent probe.

Materials:

-

Pluramycin antibiotic stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

Calf thymus DNA (or a specific oligonucleotide sequence)

-

Ethidium bromide (EtBr) stock solution

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer and quartz cuvettes

Procedure:

-

Prepare a DNA-EtBr solution: In a quartz cuvette, mix the DNA solution and EtBr stock solution in the Tris-HCl buffer to achieve final concentrations that give a stable and measurable fluorescence signal (e.g., 50 µM DNA and 5 µM EtBr). Allow the solution to equilibrate for 5-10 minutes.

-

Measure initial fluorescence: Place the cuvette in the fluorometer and record the fluorescence emission spectrum (e.g., excitation at 520 nm, emission scan from 550 to 700 nm) or the fluorescence intensity at the emission maximum of EtBr (around 600 nm).

-

Titration with pluramycin: Add small aliquots of the pluramycin stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes.

-

Record fluorescence quenching: Measure the fluorescence spectrum or intensity after each addition of the pluramycin. The binding of the pluramycin will displace the EtBr, leading to a quenching of the fluorescence signal.[10][11]

-

Data analysis: Plot the change in fluorescence intensity as a function of the pluramycin concentration. The data can be fitted to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant (K) of the pluramycin for DNA.[12]

Caption: Workflow for fluorescence spectroscopy binding assay.

DNase I Footprinting for Sequence Specificity

DNase I footprinting is a powerful technique to identify the specific DNA sequences where pluramycin antibiotics bind.[13]

Objective: To determine the DNA sequence protected by a pluramycin antibiotic from DNase I cleavage.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye

-

Pluramycin antibiotic stock solution

-

DNase I

-

DNase I digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.5)

-

Stop solution (e.g., formamide, EDTA, loading dyes)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Autoradiography film or fluorescence scanner

Procedure:

-

Binding reaction: Incubate the end-labeled DNA fragment with varying concentrations of the pluramycin antibiotic in the binding buffer for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes at room temperature). Include a control reaction without the pluramycin.

-

DNase I digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.

-

Stop reaction: Terminate the digestion by adding the stop solution.

-